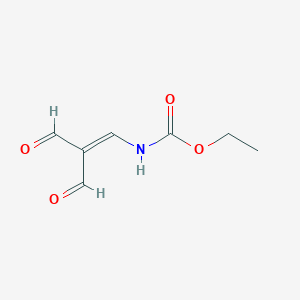
3-(bromomethyl)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(bromomethyl)fluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is commonly found in combustion products such as coal tar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 3-(bromomethyl)- typically involves the bromination of fluoranthene. One common method is the electrophilic bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for fluoranthene, 3-(bromomethyl)- are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial purposes. The choice of solvent, catalyst, and reaction conditions would be optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)fluoranthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form fluoranthene-3-carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous ether or tetrahydrofuran (THF) solvents.
Major Products
Substitution Reactions: Products include fluoranthene derivatives with various functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include fluoranthene-3-carboxylic acid and other oxidized derivatives.
Reduction Reactions: The major product is fluoranthene with a methyl group at the 3-position.
Scientific Research Applications
3-(bromomethyl)fluoranthene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of fluoranthene, 3-(bromomethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting biological effects .
Comparison with Similar Compounds
3-(bromomethyl)fluoranthene can be compared with other similar compounds such as:
Fluoranthene: The parent compound, which lacks the bromomethyl group and has different chemical reactivity and applications.
3-Methylfluoranthene: A derivative with a methyl group instead of a bromomethyl group, showing different reactivity in substitution and oxidation reactions.
3-Chloromethylfluoranthene: A similar compound with a chloromethyl group, which has different reactivity and applications compared to the bromomethyl derivative.
Properties
CAS No. |
135294-98-3 |
|---|---|
Molecular Formula |
C17H11Br |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
InChI Key |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Key on ui other cas no. |
135294-98-3 |
Synonyms |
3-(bromomethyl)fluoranthene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
![2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate](/img/structure/B159658.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)



